molecular formula C16H22INO7 B6313526 N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate (Boc-L-Tyr(3-I)-OH.AcOH) CAS No. 1301706-54-6

N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate (Boc-L-Tyr(3-I)-OH.AcOH)

Cat. No. B6313526
CAS RN: 1301706-54-6
M. Wt: 467.25 g/mol
InChI Key: DBVJOESKKVKTGR-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-t-Butyloxycarbonyl-L-3-iodo-tyrosine acetate (Boc-L-Tyr(3-I)-OH.AcOH) is an important reagent for peptide synthesis, a process in which peptides are synthesized from amino acids. It is a derivative of tyrosine, an amino acid, and is used in a variety of scientific applications, including biochemistry, pharmacology, and biotechnology. Boc-L-Tyr(3-I)-OH.AcOH is a versatile reagent with a wide range of uses in the laboratory.

Scientific Research Applications

Boc-L-Tyr(3-I)-OH.AcOH is used in a variety of scientific research applications. It is used to synthesize peptides for use in biochemical and pharmacological studies. It is also used in biotechnology applications, such as the synthesis of peptide hormones, enzymes, and antibodies. It is also used in the study of protein-protein interactions and the development of protein-based drugs.

Mechanism of Action

Boc-L-Tyr(3-I)-OH.AcOH is a reagent that is used in peptide synthesis. It reacts with an amino acid to form a peptide bond, which is then used to link two amino acids together. The reaction is catalyzed by a base, such as triethylamine, and the reaction is quenched with acetic acid.
Biochemical and Physiological Effects
Boc-L-Tyr(3-I)-OH.AcOH is used in the synthesis of peptides, which are important molecules in biochemistry and physiology. Peptides are involved in many biological processes, including cell signaling, enzyme regulation, and the transport of molecules across cell membranes. They are also important components of hormones and enzymes.

Advantages and Limitations for Lab Experiments

The use of Boc-L-Tyr(3-I)-OH.AcOH in peptide synthesis has several advantages. It is a versatile reagent that can be used in a variety of applications. It is also relatively easy to use, and it is relatively inexpensive. The main limitation of Boc-L-Tyr(3-I)-OH.AcOH is that it is not very stable and can be degraded by light and heat.

Future Directions

There are several future directions for the use of Boc-L-Tyr(3-I)-OH.AcOH. It can be used to synthesize peptides for use in drug development and the study of protein-protein interactions. It can also be used to synthesize peptides for use in biotechnology applications, such as the production of enzymes and antibodies. Additionally, it can be used to study the structure and function of peptides and their role in biochemical and physiological processes. Finally, it can be used to study the effects of modifications to peptides on their structure and function.

Synthesis Methods

Boc-L-Tyr(3-I)-OH.AcOH is synthesized by treating L-tyrosine with t-butyloxycarbonyl chloride and 3-iodo-2-propynyl butyrate. The reaction is carried out in a solvent, such as acetonitrile, and is catalyzed by a base, such as triethylamine. The reaction is then quenched with acetic acid, and the product is isolated and purified by column chromatography.

properties

IUPAC Name

acetic acid;(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5.C2H4O2/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-2(3)4/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);1H3,(H,3,4)/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVJOESKKVKTGR-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.